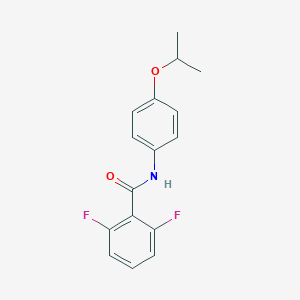![molecular formula C18H19ClN2O3 B267040 N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the signaling pathways that promote cancer cell growth and survival.
Mécanisme D'action
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea exerts its anti-cancer effects by inhibiting the activity of several kinases that are involved in the signaling pathways that promote cancer cell growth and survival. Specifically, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea inhibits the activity of BTK, ITK, and TXK, which are members of the Tec family of non-receptor tyrosine kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have other biochemical and physiological effects. For example, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is that it has been shown to be effective in preclinical studies against cancer cells that are resistant to other therapies. However, one limitation of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea with other anti-cancer agents. Another area of interest is the investigation of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, which may have implications for its use in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves several steps, starting with the reaction of 3-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product. This intermediate is then reacted with urea in the presence of a catalyst to yield the final product, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for the treatment of various types of cancer. In preclinical studies, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, including those that are resistant to other therapies.
Propriétés
Nom du produit |
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea |
|---|---|
Formule moléculaire |
C18H19ClN2O3 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[3-(oxolan-2-ylmethoxy)phenyl]urea |
InChI |
InChI=1S/C18H19ClN2O3/c19-13-4-1-5-14(10-13)20-18(22)21-15-6-2-7-16(11-15)24-12-17-8-3-9-23-17/h1-2,4-7,10-11,17H,3,8-9,12H2,(H2,20,21,22) |
Clé InChI |
IGLLDTGOOGHOML-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
SMILES canonique |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)
![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)






![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)